1,2-Dichloro-4-methyl-3,5-dinitrobenzene

CAS No.: 53278-85-6

Cat. No.: VC3807143

Molecular Formula: C7H4Cl2N2O4

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53278-85-6 |

|---|---|

| Molecular Formula | C7H4Cl2N2O4 |

| Molecular Weight | 251.02 g/mol |

| IUPAC Name | 1,2-dichloro-4-methyl-3,5-dinitrobenzene |

| Standard InChI | InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 |

| Standard InChI Key | BIHKGLGGTMRFRS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1,2-dichloro-4-methyl-3,5-dinitrobenzene. Alternative designations include 3,4-dichloro-2,6-dinitrotoluene and 1,2-dichloro-4-methyl-3,5-dinitrobenzene . Its molecular formula is C₇H₄Cl₂N₂O₄, with a molecular weight of 251.02 g/mol .

Molecular Structure and Stereoelectronic Features

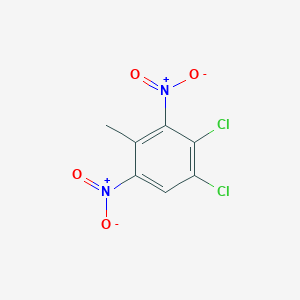

The compound’s structure consists of a benzene ring substituted with:

-

Two nitro groups (-NO₂) at the 3- and 5-positions,

-

Two chlorine atoms (-Cl) at the 1- and 2-positions,

-

A methyl group (-CH₃) at the 4-position.

The nitro groups are strong electron-withdrawing groups, rendering the aromatic ring electron-deficient and directing electrophilic substitution to meta positions. The methyl group introduces steric hindrance, influencing reaction kinetics and product distribution .

Table 1: Key Structural and Computational Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂N₂O₄ | |

| Molecular Weight | 251.02 g/mol | |

| Topological Polar Surface Area (TPSA) | 86.28 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 3.12 | |

| Rotatable Bonds | 2 |

Synthesis and Production

Classical Nitration and Chlorination Routes

The compound is synthesized via nitration and chlorination of toluene derivatives. A documented method involves the reaction of 3,4-dichlorotoluene with a nitrating mixture (sulfuric acid and nitric acid) at elevated temperatures . The reaction proceeds through electrophilic aromatic substitution, where the methyl group directs nitro groups to the 3- and 5-positions.

Reaction Scheme:

Cohen and Dakin (1901) first reported this synthesis, though the yield remains unspecified in contemporary literature .

Modern Optimization Strategies

Recent advances focus on solvent selection and temperature control to enhance selectivity. Polar aprotic solvents like dimethylformamide (DMF) improve nitro group orientation, while maintaining temperatures below 100°C minimizes byproduct formation .

Physicochemical Properties

Thermal and Solubility Profiles

While exact melting and boiling points are unreported, analogous chlorinated nitrobenzenes exhibit high thermal stability (melting points >100°C) and low aqueous solubility due to hydrophobic aromatic cores . The compound is typically stored at 2–8°C in sealed containers to prevent decomposition .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ and 1350 cm⁻¹ confirm nitro group stretching vibrations.

-

NMR: NMR signals for the methyl group appear near δ 2.5 ppm, while aromatic protons are deshielded to δ 8.0–8.5 ppm .

Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates nucleophilic substitution at positions ortho and para to nitro groups. For example, reaction with hydroxide ions forms Meisenheimer complexes, though these intermediates are less stable compared to non-methylated analogs .

Reduction Pathways

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro groups to amines, yielding 1,2-dichloro-4-methyl-3,5-diaminobenzene, a precursor for polyurethane catalysts and antioxidants .

Applications in Industrial Chemistry

Agrochemical Intermediates

The compound’s nitro and chloro groups make it a key intermediate in synthesizing herbicides and insecticides. For instance, it is a precursor to dinitroaniline herbicides, which inhibit microtubule assembly in weeds .

Dye and Pigment Manufacturing

Chlorinated nitroaromatics are utilized in azo dye synthesis. The methyl group enhances dye solubility in organic matrices, improving colorfastness in textiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume